molecular formula C11H13ClN2 B2416413 N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride CAS No. 2137994-11-5

N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride

Cat. No.: B2416413
CAS No.: 2137994-11-5
M. Wt: 208.69
InChI Key: SXKFOPBENRRUIS-UHFFFAOYSA-N
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Description

N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a pyrrole ring and an aniline moiety, making it a valuable compound in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride typically involves the reaction of N-methylaniline with pyrrole under specific conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction proceeds through the condensation of the amine with the pyrrole ring, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted aromatic compounds .

Scientific Research Applications

N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-3-pyrrol-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-12-10-5-4-6-11(9-10)13-7-2-3-8-13;/h2-9,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKFOPBENRRUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)N2C=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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